3',4'-Dibromo-2'-fluorophenacyl bromide 3',4'-Dibromo-2'-fluorophenacyl bromide
Brand Name: Vulcanchem
CAS No.: 1806350-79-7
VCID: VC2761363
InChI: InChI=1S/C8H4Br3FO/c9-3-6(13)4-1-2-5(10)7(11)8(4)12/h1-2H,3H2
SMILES: C1=CC(=C(C(=C1C(=O)CBr)F)Br)Br
Molecular Formula: C8H4Br3FO
Molecular Weight: 374.83 g/mol

3',4'-Dibromo-2'-fluorophenacyl bromide

CAS No.: 1806350-79-7

Cat. No.: VC2761363

Molecular Formula: C8H4Br3FO

Molecular Weight: 374.83 g/mol

* For research use only. Not for human or veterinary use.

3',4'-Dibromo-2'-fluorophenacyl bromide - 1806350-79-7

Specification

CAS No. 1806350-79-7
Molecular Formula C8H4Br3FO
Molecular Weight 374.83 g/mol
IUPAC Name 2-bromo-1-(3,4-dibromo-2-fluorophenyl)ethanone
Standard InChI InChI=1S/C8H4Br3FO/c9-3-6(13)4-1-2-5(10)7(11)8(4)12/h1-2H,3H2
Standard InChI Key ACLNARMPXJTDIL-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1C(=O)CBr)F)Br)Br
Canonical SMILES C1=CC(=C(C(=C1C(=O)CBr)F)Br)Br

Introduction

Structural Characteristics and Nomenclature

Molecular Structure

3',4'-Dibromo-2'-fluorophenacyl bromide features a phenyl ring with specific halogen substitutions at the 3' and 4' positions (bromine atoms) and the 2' position (fluorine atom). Additionally, it contains a bromoacetyl group (-COCH₂Br) attached to the phenyl ring. This structural arrangement results in a molecule with multiple reactive sites that can participate in various chemical transformations.

Molecular Formula and Weight

Based on the structural analysis, we can determine the following basic properties:

PropertyValue
Molecular FormulaC₈H₄Br₃FO
Molecular WeightApproximately 374.83 g/mol
Exact MassApproximately 373.78 Da

The presence of three bromine atoms contributes significantly to the molecular weight, while the fluorine atom adds to its unique reactivity profile .

Nomenclature and Identifiers

Physical and Chemical Properties

Physical Characteristics

Although specific data for 3',4'-Dibromo-2'-fluorophenacyl bromide is limited, we can infer its physical properties from related compounds:

PropertyExpected ValueSource of Inference
Physical StateCrystalline solid at room temperatureRelated bromophenacyl compounds
ColorLikely pale yellow to creamy goldSimilar halogenated acetophenones
SolubilityLikely soluble in organic solvents (e.g., dichloromethane, chloroform), poorly soluble in waterTypical for brominated aromatics
Melting PointExpected to be above 100°CBased on related compounds

Chemical Reactivity

The chemical reactivity of 3',4'-Dibromo-2'-fluorophenacyl bromide is defined by three key structural features:

  • The bromoacetyl group (-COCH₂Br), which is highly reactive toward nucleophiles

  • The halogenated aromatic ring, which influences the electronic distribution

  • The specific pattern of halogen substitution (3',4'-dibromo-2'-fluoro), which creates a unique electronic environment

Based on the reactivity patterns of similar compounds, this molecule would likely participate in the following reaction types:

  • Nucleophilic substitution at the bromoacetyl group

  • Condensation reactions involving the ketone functionality

  • Metal-catalyzed coupling reactions involving the halogenated positions

Synthesis Methods and Preparation

StepReactionConditions
1Halogenation of the phenyl ringSelective bromination using Br₂ with Lewis acid catalysts (e.g., AlBr₃, FeBr₃)
2Bromination of the acetyl side chainα-Bromination using Br₂ in acidic conditions or N-bromosuccinimide

Synthesis Considerations

The synthesis of 3',4'-Dibromo-2'-fluorophenacyl bromide presents several challenges:

  • Regioselectivity: Achieving selective bromination at the 3' and 4' positions requires careful control of reaction conditions

  • Side reactions: Multiple bromination sites can lead to over-brominated byproducts

  • Purification: Separation from structurally similar byproducts may require sophisticated chromatographic techniques

Based on similar synthetic procedures, the reaction would likely proceed with moderate to good yields (60-80%) under optimized conditions .

Applications in Research and Industry

Chemical Synthesis Applications

3',4'-Dibromo-2'-fluorophenacyl bromide likely serves as a valuable intermediate in organic synthesis, particularly in:

  • Construction of heterocyclic compounds through condensation reactions

  • Synthesis of modified ketones via substitution of the bromoacetyl group

  • Preparation of fluorinated compounds with specific substitution patterns

Material Science Applications

The halogen-rich structure of 3',4'-Dibromo-2'-fluorophenacyl bromide suggests potential applications in:

  • Development of flame-retardant materials

  • Synthesis of specialty polymers

  • Creation of photoactive compounds

Spectroscopic Properties and Structural Confirmation

Predicted Spectroscopic Features

Based on its structure, 3',4'-Dibromo-2'-fluorophenacyl bromide would exhibit characteristic spectroscopic patterns:

Spectroscopic MethodExpected Key Features
¹H NMRSignals for aromatic protons (δ ~7-8 ppm) and methylene protons adjacent to bromine (δ ~4-4.5 ppm)
¹³C NMRCarbonyl carbon signal (δ ~190-195 ppm), carbon signals influenced by halogen substitution
IR SpectroscopyStrong C=O stretching band (~1680-1700 cm⁻¹), C-Br and C-F stretching bands
Mass SpectrometryMolecular ion pattern reflecting the isotope distribution of three bromine atoms, characteristic fragmentation pattern

These spectroscopic features would be essential for confirming the structure and purity of synthesized 3',4'-Dibromo-2'-fluorophenacyl bromide.

Structure-Activity Relationships

Effect of Halogen Substitution Pattern

The specific arrangement of bromine and fluorine atoms in 3',4'-Dibromo-2'-fluorophenacyl bromide likely influences its chemical and biological properties:

Comparison with Related Compounds

A comparative analysis of 3',4'-Dibromo-2'-fluorophenacyl bromide with structurally similar compounds reveals important structure-activity relationships:

CompoundStructural DifferenceExpected Impact on Properties
3',5'-Dibromo-2'-fluorophenacyl bromideBromine at 5' instead of 4' positionDifferent electronic distribution, altered reactivity pattern
3',4'-Dibromo-2'-fluorophenacyl chlorideChlorine instead of bromine on acetyl groupReduced reactivity in nucleophilic substitutions
2-Bromo-1-(3-bromo-2-fluorophenyl)ethanoneDifferent bromination patternDifferent electronic and steric properties

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